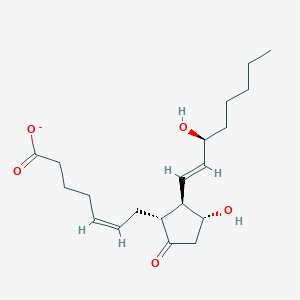
prostaglandin E2(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin E2(1-) is the conjugate base of prostaglandin E2; major species at pH 7.3. It has a role as an oxytocic and a human metabolite. It is a conjugate base of a prostaglandin E2.
Scientific Research Applications
Bacterial Growth in Endometriosis : PGE2 was found to promote bacterial growth in women with endometriosis. Higher levels of PGE2 were observed in menstrual fluid and peritoneal fluid of these women compared to controls, suggesting a role in the pathogenesis of endometriosis (Khan et al., 2012).
Drug Targets for Various Diseases : PGE2 receptors (EP1-4) are considered valuable drug targets for several pathophysiological states, including ulcerative colitis, glaucoma, bone healing, B cell lymphoma, and neurological diseases. Structural features of these receptors are crucial for developing selective modulators (Markovič et al., 2017).
Hypertension and Organ Damage : Disruption of the EP1 receptor in mice reduced mortality and organ damage in hypertension models, highlighting the potential of EP1 receptor blockade as an antihypertensive therapy (Bartlett et al., 2012).
Contraception and Ovulation : PGE2 is crucial for ovulation, and disrupting its synthesis, metabolism, or transport can be effective contraceptive strategies. Studies indicate that inhibitors of the prostaglandin-endoperoxide synthase 2 enzyme could be used as emergency contraceptives (Duffy, 2015).
Breast Cancer Treatment : Elevated COX-2 expression and PGE2 levels are associated with breast cancer. The roles of EP receptors in cancer metastasis suggest their potential as therapeutic targets for cancer treatment or prevention (Reader et al., 2011).
Inflammatory Diseases : PGE2-induced inflammation involves activation of mast cells and helper T cells through different EP receptors. Targeting these receptors may offer new therapeutic approaches for inflammatory disorders (Kawahara et al., 2015).
Cardiovascular Diseases : EP4 receptor activation in cardiovascular diseases can have both pro- and anti-inflammatory effects, impacting conditions like atherosclerosis, aneurysm, and cardiac transplantation (Tang et al., 2012).
properties
Product Name |
prostaglandin E2(1-) |
|---|---|
Molecular Formula |
C20H31O5- |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




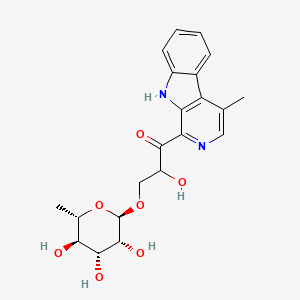
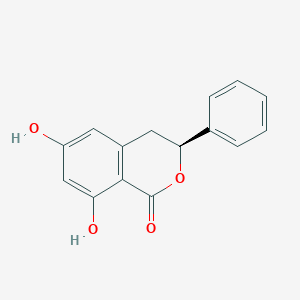
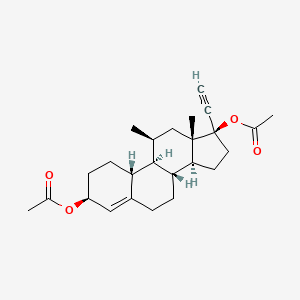

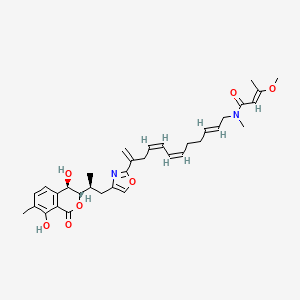
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)

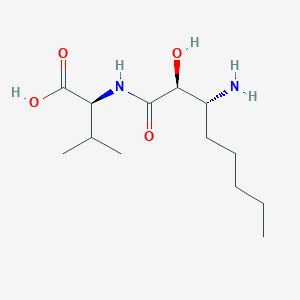
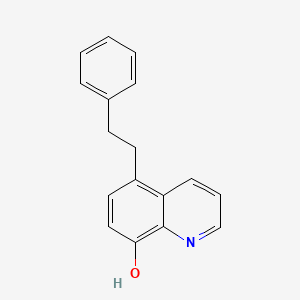

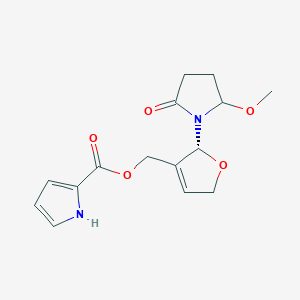
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)
